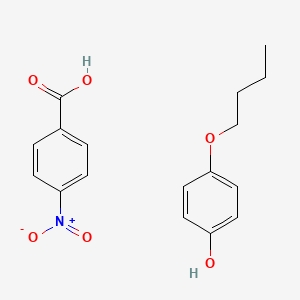
4-Butoxyphenol;4-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butoxyphenol and 4-nitrobenzoic acid are organic compounds with distinct chemical structures and properties. 4-Butoxyphenol is a phenolic compound with a butoxy group attached to the benzene ring, while 4-nitrobenzoic acid is a nitro-substituted benzoic acid. Both compounds have significant applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Butoxyphenol can be synthesized through the alkylation of phenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions.
4-Nitrobenzoic acid is commonly prepared by the nitration of benzoic acid using a mixture of nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid side reactions. Alternatively, it can be synthesized by the oxidation of 4-nitrotoluene using oxidizing agents like potassium permanganate or chromic acid .
Industrial Production Methods
Industrial production of 4-nitrobenzoic acid often involves the oxidation of 4-nitrotoluene due to its cost-effectiveness and scalability. The process is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Butoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.
4-Nitrobenzoic acid undergoes reactions such as:
Reduction: It can be reduced to 4-aminobenzoic acid using reducing agents like hydrogen gas in the presence of a catalyst.
Esterification: It reacts with alcohols to form esters, such as ethyl 4-nitrobenzoate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas, palladium catalyst.
Esterification: Sulfuric acid, ethanol.
Major Products Formed
4-Butoxyphenol: Quinones, substituted phenols.
4-Nitrobenzoic acid: 4-Aminobenzoic acid, esters like ethyl 4-nitrobenzoate.
Wissenschaftliche Forschungsanwendungen
4-Butoxyphenol and 4-nitrobenzoic acid have diverse applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as reagents in various chemical reactions.
Industry: Employed in the production of dyes, pigments, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-nitrobenzoic acid involves its conversion to 4-aminobenzoic acid, which is a key intermediate in the biosynthesis of folic acid. Folic acid is crucial for the synthesis of nucleotides and the replication of DNA. The nitro group in 4-nitrobenzoic acid undergoes reduction to form the amino group, which then participates in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
4-Butoxyphenol and 4-nitrobenzoic acid can be compared with similar compounds such as:
Benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
Nitrobenzene: Contains a nitro group but lacks the carboxyl group, limiting its applications in esterification reactions.
4-Aminobenzoic acid: The reduced form of 4-nitrobenzoic acid, used in the synthesis of folic acid and local anesthetics
The uniqueness of 4-nitrobenzoic acid lies in its dual functionality, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in various industrial processes .
Eigenschaften
CAS-Nummer |
56752-45-5 |
|---|---|
Molekularformel |
C17H19NO6 |
Molekulargewicht |
333.3 g/mol |
IUPAC-Name |
4-butoxyphenol;4-nitrobenzoic acid |
InChI |
InChI=1S/C10H14O2.C7H5NO4/c1-2-3-8-12-10-6-4-9(11)5-7-10;9-7(10)5-1-3-6(4-2-5)8(11)12/h4-7,11H,2-3,8H2,1H3;1-4H,(H,9,10) |
InChI-Schlüssel |
JOSDCZQLSOERFK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















